molecular formula C11H20N2O3 B2443753 (s)-Prolylglycine t-butyl ester CAS No. 71666-99-4

(s)-Prolylglycine t-butyl ester

Cat. No.: B2443753
CAS No.: 71666-99-4
M. Wt: 228.292
InChI Key: RPGYVPMLUWIUPP-QMMMGPOBSA-N
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Description

(s)-Prolylglycine t-butyl ester is a derivative of the amino acids proline and glycine, where the carboxyl group of glycine is esterified with tert-butyl alcohol. This compound is often used in peptide synthesis and as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Properties

IUPAC Name

tert-butyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-10(15)8-5-4-6-12-8/h8,12H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGYVPMLUWIUPP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CNC(=O)[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (s)-Prolylglycine t-butyl ester typically involves the esterification of the carboxyl group of glycine with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and provides high yields of the ester.

Another method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups . This method is efficient and provides good yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method is advantageous due to its simplicity and the avoidance of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(s)-Prolylglycine t-butyl ester undergoes various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Conversion back to the parent carboxylic acid and alcohol under acidic or basic conditions.

    Reduction: Reduction of the ester to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Hydrolysis: Glycine and tert-butyl alcohol.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of (s)-Prolylglycine t-butyl ester primarily involves its role as a protecting group. The tert-butyl ester group protects the carboxyl group of glycine from reacting under various synthetic conditions. The ester can be selectively removed under mild acidic conditions, restoring the carboxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-Prolylglycine t-butyl ester is unique due to its specific application in protecting the carboxyl group of glycine, providing stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (S)-Prolylglycine t-butyl ester, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling L-proline and glycine derivatives using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions. The t-butyl ester group is introduced via tert-butoxycarbonyl (Boc) protection. Purity validation requires HPLC with chiral columns to confirm enantiomeric excess (>98%) and NMR (¹H/¹³C) for structural confirmation. X-ray crystallography (if crystalline) provides definitive stereochemical proof .
  • Experimental Design Tip : Include control reactions without coupling agents to assess non-enzymatic esterification. Use triplicate runs for reproducibility .

Q. How does the t-butyl ester moiety influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 37°C. Monitor degradation via LC-MS every 24 hours. The t-butyl ester is stable in acidic conditions but hydrolyzes in basic media (>pH 8). Include mass spectrometry to identify breakdown products (e.g., free carboxylic acid) .
  • Data Contradiction Note : Conflicting reports on hydrolysis rates may arise from solvent choice (e.g., aqueous vs. organic-aqueous mixtures). Replicate conditions from prior studies for direct comparison .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms the presence of t-butyl protons (δ ~1.4 ppm) and proline/glycine backbone signals.
  • FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide bond).
  • Mass Spec : ESI-MS in positive mode for molecular ion validation (e.g., [M+H]⁺).
  • Chiral HPLC : To rule out racemization during synthesis .
    • Reprodubility Guideline : Follow journal-specific formatting for spectral data (e.g., Beilstein Journal of Organic Chemistry requires raw spectra in supplementary files) .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical effects of this compound in enzyme-binding studies?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with the compound’s 3D structure (from X-ray data ) and target enzymes (e.g., prolyl oligopeptidase). Compare binding energies of (S)- vs. (R)-configurations. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .
  • Data Analysis Strategy : Apply statistical corrections (e.g., Bonferroni) for multiple comparisons if testing multiple enzyme isoforms .

Q. What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

  • Methodological Answer :

  • Use low-deprotonation conditions (e.g., 20% piperidine in DMF) during Fmoc removal.
  • Incorporate pseudo-proline dipeptides to reduce steric strain.
  • Monitor racemization via Marfey’s reagent derivatization and LC-MS/MS .
    • Contradiction Alert : Some studies report racemization <1% under microwave-assisted SPPS, but reproducibility depends on resin type (e.g., Wang vs. Rink amide) .

Q. How can in vivo studies address conflicting data on the bioavailability of this compound?

  • Methodological Answer :

  • Animal Models : Administer radiolabeled compound (³H or ¹⁴C) to track absorption/distribution.
  • Sampling : Collect plasma at timed intervals; use LC-MS/MS for quantification.
  • Confounding Factors : Control for diet (e.g., esterase-rich foods) and gut microbiota variations .
    • Statistical Framework : Apply pharmacokinetic models (e.g., non-compartmental analysis) with bootstrap resampling to assess variability .

Methodological Resources

  • Synthesis & Characterization : Follow Beilstein Journal of Organic Chemistry guidelines for experimental detail .
  • Data Reporting : Use NIH preclinical checklists for animal studies .
  • Computational Validation : Reference the Basic Energy Sciences Workshop on Catalysis for energy calculations .

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